molecular formula C20H17NO5 B14882396 5-(benzyloxy)-N-(4-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide

5-(benzyloxy)-N-(4-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B14882396
M. Wt: 351.4 g/mol
InChI Key: AQHBHUDDPHNBSI-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-N-(4-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound with a complex structure It belongs to the class of pyran derivatives and is characterized by the presence of benzyloxy and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-N-(4-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and advanced purification techniques to achieve high-quality products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-N-(4-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

5-(Benzyloxy)-N-(4-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-N-(4-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular proteins to modulate signal transduction pathways, resulting in therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Benzyloxy)-N-(4-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide is unique due to its specific structural features, such as the combination of benzyloxy and methoxyphenyl groups with a pyran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C20H17NO5

Molecular Weight

351.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-oxo-5-phenylmethoxypyran-2-carboxamide

InChI

InChI=1S/C20H17NO5/c1-24-16-9-7-15(8-10-16)21-20(23)18-11-17(22)19(13-26-18)25-12-14-5-3-2-4-6-14/h2-11,13H,12H2,1H3,(H,21,23)

InChI Key

AQHBHUDDPHNBSI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3

Origin of Product

United States

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